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Compound of Interest

Compound Name: 4-Bromo-6-methoxypyrimidine

Cat. No.: B1376911

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-6-
methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Bromo-6-methoxypyrimidine, a key
heterocyclic building block in modern medicinal chemistry. We will delve into its molecular
architecture, physicochemical properties, synthesis, and critical role in the development of
novel therapeutics. This document is intended to serve as a detailed resource for researchers
and professionals engaged in synthetic chemistry and drug discovery.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in the architecture of life, forming the
core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Its inherent
biological relevance and versatile chemical reactivity have made the pyrimidine scaffold a
privileged structure in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of
approved drugs, demonstrating efficacy as anticancer, anti-infective, and anti-inflammatory
agents, among others.[1] The unique physicochemical attributes of the pyrimidine ring,
including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems,
often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Within this vast chemical space, 4-Bromo-6-methoxypyrimidine emerges as a particularly
valuable intermediate. Its substituted pyrimidine core offers multiple reaction sites, enabling
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chemists to construct complex molecular architectures with high precision. This guide will
elucidate the structural features and chemical behavior that make it a cornerstone reagent in
the synthesis of advanced pharmaceutical compounds.

Molecular Structure and Physicochemical
Properties

The utility of 4-Bromo-6-methoxypyrimidine as a synthetic intermediate is rooted in its distinct
molecular structure. The pyrimidine ring is functionalized with a bromine atom at the C4
position and a methoxy group at the C6 position.

Figure 1: 2D molecular structure of 4-Bromo-6-methoxypyrimidine.

The IUPAC name for this compound is 4-bromo-6-methoxypyrimidine.[2] The bromine atom,
being an electronegative halogen, acts as a good leaving group, making the C4 position
susceptible to nucleophilic substitution and a key site for cross-coupling reactions. Conversely,
the methoxy group at the C6 position is an electron-donating group, which influences the
overall electron density and reactivity of the pyrimidine ring.

Table 1. Chemical Identifiers and Properties
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Property Value Source
Molecular Formula CsHsBrN20 [2]
Molecular Weight 189.01 g/mol [2]
IUPAC Name 4-bromo-6-methoxypyrimidine [2]

CAS Number 69543-97-1 [2][3]
SMILES COC1=CC(=NC=N1)Br [21[4]

InChl=1S/C5H5BIN20/c1-9-5-
InChl [2][4]
2-4(6)7-3-8-5/h2-3H,1H3

OHIQMDUOTBJERV-
InChlKey [2][4]
UHFFFAOYSA-N

Monoisotopic Mass 187.95853 Da [2][4]

Predicted XlogP 1.5 [2][4]

Synthesis and Reactivity

4-Bromo-6-methoxypyrimidine is a key intermediate that is typically synthesized from
commercially available starting materials. One-pot synthesis methods have been developed to
produce bromopyrimidines efficiently.[5] For instance, a general approach involves the
cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-
bromopyrimidines.[5] This method offers an attractive and less time-consuming alternative to
traditional multi-step syntheses.[5]

General Synthetic Protocol

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale
synthesis can be described based on established chemical principles.

Protocol: One-Pot Synthesis of a 4-Bromopyrimidine Derivative[5]

e Reaction Setup: A saturated solution of dry hydrogen bromide in a suitable solvent (e.g., 1,4-
dioxane) is prepared in a reaction vessel equipped with a stirrer and maintained under an
inert atmosphere.
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Addition of Reactant: The starting material, a substituted N-cyanovinylamidine (10 mmol), is
added to the hydrogen bromide solution.

Reaction Conditions: The resulting mixture is stirred at a controlled temperature, typically
between 15-20°C, for approximately 2 hours.

Reaction Quenching: After the initial reaction period, the mixture is allowed to stand at room
temperature for 1 hour. It is then poured into crushed ice to precipitate the product.

Isolation and Purification: The solid product is collected by filtration and can be further
purified by recrystallization from an appropriate solvent, such as n-hexane.

N-cyanovinylamidine Stir at 15-20°C Stand at RT Pour into Filter solid Recrystallize Pure 4-Bromopyrimidine
+ HBr in Dioxane for 2 hours for 1 hour crushed ice product (n-hexane) Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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